3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group, a quinolin-8-yloxy moiety, and a piperidinyl group, making it a molecule of significant structural diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolin-8-yloxy intermediate, which is then reacted with a piperidinyl derivative. The final step involves the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yloxy derivatives with different oxidation states.
Reduction: Reduction reactions can modify the piperidinyl group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxy ketones, while reduction could produce piperidinyl alcohols or amines. Substitution reactions can result in a wide range of chlorophenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one shares structural similarities with other compounds such as 3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-2-one and 3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-3-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-19-7-1-4-17(16-19)9-10-22(27)26-14-11-20(12-15-26)28-21-8-2-5-18-6-3-13-25-23(18)21/h1-8,13,16,20H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASDPDBBMSQPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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